N-(4-chlorophenyl)methanesulfonamide
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Description
“N-(4-chlorophenyl)methanesulfonamide” is a chemical compound with the molecular formula C7H8ClNO2S . It has a molecular weight of 205.664 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom and a methanesulfonamide group . The InChI code for this compound is1S/C7H8ClNO2S/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
.
Scientific Research Applications
Molecular Structure Analysis
Research on compounds structurally similar to N-(4-chlorophenyl)methanesulfonamide focuses on their molecular conformation and bonding parameters. For instance, a study on N-(3,4-Dichlorophenyl)methanesulfonamide highlights its specific N—H bond conformation and the formation of dimers through hydrogen bonds, leading to ribbonlike structures (Gowda, Foro, & Fuess, 2007). These structural insights are crucial for understanding the interaction mechanisms and potential applications of similar compounds in various fields.
Chemoselective N-Acylation Reagents
Another avenue of research involves developing chemoselective N-acylation reagents, like N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, derived from compounds similar to this compound. These reagents show potential in organic synthesis due to their structure-reactivity relationship and good chemoselectivity (Kondo, Sekimoto, Nakao, & Murakami, 2000).
Synthesis of Antifungal Agents
Additionally, compounds like this compound are used in synthesizing antifungal agents. A study details the synthesis of methanesulfonates of α-(4-chlorophenyl)-α-[1-(2-chlorophenyl)emenyl]-1H-1,2,4-triazole-1-ethanol, highlighting its practicality for large-scale production and its significance in treating systemic fungal infections (PestiJaan et al., 1998).
Reactions with Other Chemicals
Research also delves into the reactions of similar compounds with other chemicals. For example, the reaction of N-sulfinyltrifluoromethanesulfonamide with triphenylphosphine demonstrates the high reactivity and potential applications of these compounds in various chemical reactions (Tolstikova, Bel’skikh, & Shainyan, 2010).
Crystallography and Structural Studies
Crystallographic studies of derivatives, such as N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, reveal insights into their molecular geometry, intermolecular interactions, and potential for application in various areas, including pharmaceuticals and materials science (Dey et al., 2015).
properties
IUPAC Name |
N-(4-chlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)9-7-4-2-6(8)3-5-7/h2-5,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBQEYJPVLKASB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879088 |
Source
|
Record name | P-CHLORO METHANESULFONANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4284-51-9 |
Source
|
Record name | P-CHLORO METHANESULFONANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-CHLOROPHENYL)METHANESULFONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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